molecular formula C11H8N2O3 B1595280 3-(4-Nitrophenoxy)pyridine CAS No. 28232-53-3

3-(4-Nitrophenoxy)pyridine

Cat. No. B1595280
CAS RN: 28232-53-3
M. Wt: 216.19 g/mol
InChI Key: BXRQEJKKEDDSBF-UHFFFAOYSA-N
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Description

“3-(4-Nitrophenoxy)pyridine” is a chemical compound . It has a molecular formula of C11H8N2O3 .


Molecular Structure Analysis

The molecular weight of “3-(4-Nitrophenoxy)pyridine” is 216.2 . Its InChI code is 1S/C11H8N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h1-8H .


Chemical Reactions Analysis

Nitropyridines, such as “3-(4-Nitrophenoxy)pyridine”, have been involved in 1,3-dipolar cycloaddition reactions with N-methyl azomethine ylide .


Physical And Chemical Properties Analysis

“3-(4-Nitrophenoxy)pyridine” is a yellow to brown solid .

Scientific Research Applications

Synthesis and Characterization of Novel Polyimides

3-(4-Nitrophenoxy)pyridine has been utilized in the synthesis of novel polyimides. Researchers synthesized pyridine-containing aromatic diamine monomers using 3-(4-Nitrophenoxy)pyridine, leading to the development of polyimides with good solubility in organic solvents, excellent thermal stability, and outstanding mechanical properties. These polyimides were employed in creating films demonstrating low water uptake and high glass transition temperatures, making them suitable for various industrial applications (Yan et al., 2011).

Research in Hydrogen Bonding and Complex Formation

Studies on hydrogen bonding and complex formation have also employed 3-(4-Nitrophenoxy)pyridine. In one such study, the interaction between pyridines and nitrophenols was investigated, revealing insights into the N·H·O and O·H·O hydrogen bonds in complexes, which are critical for understanding molecular interactions in various chemical processes (Dega-Szafran et al., 1996).

Applications in Polymer Science

3-(4-Nitrophenoxy)pyridine plays a significant role in the development of polymers with enhanced properties. Studies have shown its use in synthesizing pyridine-containing polyimides, leading to polymers with high solubility, thermal stability, and mechanical strength. These materials have potential applications in industries requiring materials that withstand extreme conditions (Ma et al., 2010).

Development of Fluorescent Polyimides

Research has been conducted on the synthesis of novel fluorescent polyimides using 3-(4-Nitrophenoxy)pyridine. These polyimides exhibit strong fluorescence intensity and are useful in applications requiring luminescent materials (Huang et al., 2012).

Optical Properties in Polyimides

The compound is also instrumental in the synthesis of polyimides with unique optical properties. Studies have demonstrated its use in creating polyimides with good optical transparency and light color, which are essential for applications in optoelectronics and related fields (Yan et al., 2011).

properties

IUPAC Name

3-(4-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-13(15)9-3-5-10(6-4-9)16-11-2-1-7-12-8-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRQEJKKEDDSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182490
Record name 3-(4-Nitrophenoxy)pyridine
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Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Nitrophenoxy)pyridine

CAS RN

28232-53-3
Record name 3-(4-Nitrophenoxy)pyridine
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Record name 3-(4-Nitrophenoxy)pyridine
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Record name 3-(4-Nitrophenoxy)pyridine
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Record name 3-(4-nitrophenoxy)pyridine
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Synthesis routes and methods I

Procedure details

To a solution of 1-fluoro-4-nitrobenzene (50.00 g, 354.36 mmol) in DMF (450 ml) was added 3-hydroxypyridine (33.70 g, 354.36 mmol) under nitrogen. The reaction mixture was heated to 35° C. and then potassium carbonate (102.85 g, 744.15 mmol) was added in one portion. The reaction was very exothermic, and the temperature rapidly increased to 115° C., then gradually increased to 125° C. The mixture was then cooled to 90° C. and stirred at 90° C. for 2 h. The mixture was cooled to room temperature and poured into 2.5 L of water. The mixture was extracted with ethyl acetate (3×), and the combined organic phases were washed with water (3×) and brine (1×), dried over sodium sulfate, and evaporated at reduced pressure. The brown solid residue was stirred in MTBE at reflux, then filtered, and the filtrate was concentrated at reduced pressure to give a yellow crystalline solid that was triturated with ether to give 23.79 g (31%) of the desired product. The brown solids that did not dissolve in MTBE (43.89 g, 57%) were also of sufficient purity for use in the next step (i.e., total yield 88%). 1H-NMR (DMSO-d6) δ 8.50 (m, 2H), 8.24 (d, J=9.1 Hz, 2H), 7.67 (ddd, J=8.4, 2.9, 1.3 Hz, 1H), 7.52 (dd, J=8.3, 4.7 Hz, 1H), 7.18 (d, J=9.0 Hz, 2H); MS LC-MS [M+H]+=217, RT=1.67 min. In a subsequent experiment, the potassium carbonate was added to the 1-fluoro-4-nitrobenzene in DMF under nitrogen. To this stirred solution was dropwise added a solution of the 3-hydroxypyridine in DMF, and the exotherm caused the mixture to gradually warm up to 38° C. The reaction mixture was then heated to 60° C. for 2 h. Reaction work up as described above gave the desired product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
33.7 g
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reactant
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Quantity
450 mL
Type
solvent
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102.85 g
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reactant
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Quantity
2.5 L
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reactant
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Yield
31%

Synthesis routes and methods II

Procedure details

1-Chloro-4-nitrobenzene (40 g, 0.25 mol) and 3-hydroxypyridine (36 g, 0.38 mol) were dissolved in N,N-dimethylformamide (100 mL). Potassium carbonate (52.6 g, 0.38 mol) was added thereto, and the mixture was stirred for 20 h at 100° C. After completion of the reaction, water was added. The reaction mixture was extracted with ethyl acetate, washed with saturated sodium chloride solution, and dried over anhydrous magnesium sulfate to give the title compound.
Quantity
40 g
Type
reactant
Reaction Step One
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36 g
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reactant
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Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

1-Chloro-4-nitrobenzene (40 g, 0.25 mol) and 3-hydroxypyridine (36 g, 0.38 mol) were dissolved in N,N-dimethylformamide (100 ml). Potassium carbonate (52.6 g, 0.38 mol) was added, and the mixture was stirred for 20 h at 100° C. Water was added, and the resulting mixture was extracted with ethyl acetate, washed with saturated sodium chloride solution and dried over anhydrous magnesium sulfate to give 3-(4-nitro-phenoxy)-pyridine.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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52.6 g
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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